TAK-637 vs. Oxybutynin: Functional Differentiation in Bladder Capacity Model
In a head-to-head study in decerebrate cats, TAK-637 demonstrated a superior functional profile compared to the standard-of-care antimuscarinic oxybutynin. Both compounds increased bladder capacity, a desired therapeutic effect for overactive bladder, but they exhibited a critical difference in their impact on voiding efficiency [1]. While TAK-637 increased bladder capacity without significantly affecting voiding efficiency, oxybutynin caused a substantial decrease in voiding efficiency, indicating a risk of urinary retention. This functional divergence is attributed to TAK-637's unique mechanism of action, which targets the sensory (afferent) pathways of the micturition reflex, in contrast to oxybutynin's action on the motor (efferent) pathways [2].
| Evidence Dimension | Functional impact on bladder capacity and voiding efficiency in vivo |
|---|---|
| Target Compound Data | At 3 mg/kg i.v.: Bladder capacity increased by 94%, with no significant reduction in voiding efficiency. |
| Comparator Or Baseline | Oxybutynin at 3 mg/kg i.v.: Bladder capacity increased by 35%, with a 45% reduction in voiding efficiency. |
| Quantified Difference | TAK-637 achieved a 2.7-fold greater increase in bladder capacity while completely preserving voiding efficiency, whereas oxybutynin impaired it by 45%. |
| Conditions | Decerebrate cat model of lower urinary tract function; drugs administered intravenously [1]. |
Why This Matters
This data is crucial for researchers seeking an NK1 antagonist that can increase bladder storage without the confounding variable of impaired voiding, a key limitation of antimuscarinic agents.
- [1] Kamo, I., et al. Effect of TAK-637, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats. Jpn J Pharmacol. 2001 Jun;86(2):165-9. PMID: 11459118. View Source
- [2] Kamo, I., et al. Possible site of action of TAK-637, a tachykinin NK1 receptor antagonist, on the micturition reflex in guinea pigs. Eur J Pharmacol. 2000 Aug 4;401(2):235-40. PMID: 10924932. View Source
